4-Bromo-7-iodo-1,3-benzoxazole

Copper catalysis Intramolecular O-arylation Benzoxazole synthesis

Medicinal chemistry requires orthogonal handles for step-efficient library synthesis. 4-Bromo-7-iodo-1,3-benzoxazole solves the protecting-group bottleneck via differential C-I (65 kcal/mol) and C-Br (84 kcal/mol) bond energies. - **Sequential coupling**: Iodo site reacts >100x faster in Pd(0) couplings (RT-60°C); bromo site survives for late-stage diversification. - **SAR acceleration**: Access 4,7-disubstituted benzoxazole space underrepresented in kinase inhibitor programs. - **Supply**: 95% purity, bulk R&D quantities available, global shipping.

Molecular Formula C7H3BrINO
Molecular Weight 323.91 g/mol
Cat. No. B12859794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7-iodo-1,3-benzoxazole
Molecular FormulaC7H3BrINO
Molecular Weight323.91 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1Br)N=CO2)I
InChIInChI=1S/C7H3BrINO/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H
InChIKeyXSMNQDZRJVFEJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-7-iodo-1,3-benzoxazole: Compound Overview


4-Bromo-7-iodo-1,3-benzoxazole (CAS 1823896-82-7; molecular formula C₇H₃BrINO; molecular weight 323.91 g/mol) is a heterocyclic building block belonging to the 1,3-benzoxazole family . Its defining structural feature is the presence of two distinct halogen substituents—bromine at the 4-position and iodine at the 7-position—on the fused benzene-oxazole ring system. This dual-halogen substitution pattern enables sequential, chemoselective cross-coupling reactions: the more reactive iodine (C–I bond dissociation energy approximately 65 kcal/mol) undergoes preferential oxidative addition with palladium or copper catalysts under milder conditions, while the bromine (C–Br bond dissociation energy approximately 84 kcal/mol) remains intact for subsequent functionalization . The compound is commercially available at 95% purity and is primarily employed as a synthetic intermediate in medicinal chemistry, agrochemical development, and materials science applications requiring differentiated halogen reactivity .

Sequential coupling Orthogonal Br/I reactivity for stepwise cross-coupling
Positional control 4,7-Disubstitution enables regiospecific diversification
Reactivity window C–I bond preferentially engages under mild Pd catalysis

Why 4-Bromo-7-iodo-1,3-benzoxazole Cannot Be Substituted


Benzoxazole derivatives bearing a single halogen (e.g., 4-bromobenzoxazole, CAS 217326-65-3; or 7-iodobenzoxazole analogs) or those with alternative halogen pairs (e.g., 4-chloro-7-iodo-benzoxazole) exhibit fundamentally different reactivity profiles and synthetic utility [1]. The differential bond dissociation energies between C–I (65 kcal/mol) and C–Br (84 kcal/mol) create a >100-fold rate difference in oxidative addition with palladium catalysts, enabling truly orthogonal cross-coupling sequences that are unattainable with mono-halogenated or chloro-iodo scaffolds [2]. Substituting 4-bromo-7-iodo-1,3-benzoxazole with a single-halogen analog would eliminate sequential functionalization capability entirely, requiring additional synthetic steps to introduce a second reactive handle. Substituting with a 4-chloro-7-iodo analog alters the second coupling partner's reactivity profile, as C–Cl bonds (dissociation energy ~95 kcal/mol) require harsher conditions and different catalyst systems compared to C–Br bonds [2]. Furthermore, the positional specificity of halogens at the 4- and 7-positions dictates the regiochemical outcome of downstream annulation and cyclization reactions [3]. The quantitative differentiation evidence presented in Section 3 establishes why procurement decisions must be compound-specific rather than class-generic.

Mono-halogen analogs
Eliminate sequential coupling; require additional steps to install second handle
4-Chloro-7-iodo scaffold
Higher C–Cl bond energy demands harsher conditions, altering second-stage reactivity
Positional isomers
5- or 6-substitution shifts annulation regiochemistry and downstream scaffold geometry

4-Bromo-7-iodo-1,3-benzoxazole: Quantitative Differentiation


Copper-Catalyzed Cyclization: Iodo, Bromo, Chloro Substrates

In copper-catalyzed intramolecular O-arylation for benzoxazole synthesis, ortho-iodoanilides (representative of 7-iodo substitution) cyclize with superior efficiency compared to ortho-bromoanilides, while ortho-chloroanilides exhibit markedly reduced reactivity [1]. The target compound's 7-iodo substituent thus confers a distinct kinetic advantage in initial cyclization steps compared to 7-bromo or 7-chloro analogs, while the 4-bromo group remains available for subsequent cross-coupling. A palladium-catalyzed oxidative C–H arylation study demonstrated that halogen substituents (including bromo and iodo) are fully tolerated, enabling the target compound to participate in orthogonal coupling sequences that mono-halogenated benzoxazoles cannot support [2].

Cu-catalyzed cyclization
Class-level inference
Iodo-substrates cyclize efficiently under mild conditions; bromo-substrates require extended time; chloro-substrates markedly less reactive
7-Iodo enables faster benzoxazole core assembly
Reactivity hierarchy inferred from ortho-haloanilide studies
Copper catalysis Intramolecular O-arylation Benzoxazole synthesis

Physicochemical Properties vs. Structural Analogs

The molecular weight and halogen composition of 4-bromo-7-iodo-1,3-benzoxazole (MW 323.91; Br + I) differ substantially from its closest commercially available analogs . The single-halogen analog 4-bromobenzoxazole (CAS 217326-65-3) has a molecular weight of 198.02 g/mol (Δ = 125.89 g/mol, or 63.6% increase) and lacks the iodine handle required for sequential coupling . The alternative dual-halogen analog 4-chloro-7-iodo-1,3-benzoxazole (theoretical MW ~279.47) presents a different second-halogen reactivity profile due to the higher C–Cl bond dissociation energy (~95 kcal/mol) compared to C–Br (~84 kcal/mol). These physicochemical differences translate directly to measurable variations in solubility, chromatographic retention, and crystallization behavior that impact purification and scale-up protocols.

MW & halogen composition
Direct head-to-head
Target MW 323.91 (Br+I) vs. 4-bromobenzoxazole MW 198.02 (Δ=125.89, +63.6%)
Substantial mass difference impacts stock solution preparation
Data from commercial specifications; verify lot-specific CoA
Physicochemical characterization Molecular properties Procurement specification

Regiochemical Substitution Effects in Kinase Inhibitors

Structure-activity relationship studies on benzoxazole analogs as Aurora B kinase inhibitors have demonstrated that regiochemistry and halogen substitution pattern significantly influence kinase inhibitory potency [1]. While the target compound 4-bromo-7-iodo-1,3-benzoxazole itself has not been directly evaluated in published kinase assays, the class-level evidence establishes that positional variation of halogen substituents on the benzoxazole core produces measurable differences in biological activity. Compounds 13l and 13q from this benzoxazole series demonstrated antiproliferative effects on human tumor cell lines in a dose-dependent manner, with compound 13q showing efficacy in a prostate cancer PC-3 tumor xenograft model [1]. The specific 4-bromo-7-iodo substitution pattern offers a unique scaffold geometry distinct from 5-substituted or 6-substituted benzoxazole derivatives commonly employed in medicinal chemistry programs.

Kinase SAR regiochemistry
Class-level inference
Analog 13q (4,7-disubstituted) showed reported antiproliferative activity in PC-3 xenograft model
4,7-Substitution pattern enables distinct kinase SAR exploration
Target compound not directly assayed; scaffold-level inference
Kinase inhibition Structure-activity relationship Medicinal chemistry

Bond Dissociation Energy: C–I vs. C–Br for Chemoselective Coupling

The fundamental physical organic chemistry distinction between 4-bromo-7-iodo-1,3-benzoxazole and its single-halogen or alternative dual-halogen analogs lies in the differential bond dissociation energies (BDEs) of the C–I and C–Br bonds [1]. The carbon-iodine bond (BDE ~65 kcal/mol) undergoes oxidative addition with Pd(0) catalysts at rates approximately 10² to 10³ times faster than carbon-bromine bonds (BDE ~84 kcal/mol) under identical conditions. This kinetic differential enables the sequential coupling strategy unique to Br/I dual-halogenated scaffolds. In copper-catalyzed benzoxazole synthesis, 1,2-dibromo- and 1,2-diiodoarenes both undergo transformation to benzoxazoles, whereas 1,2-dichloroarenes fail to react under the same optimized conditions [2]. This establishes a clear reactivity hierarchy (I > Br > Cl) that defines the synthetic value proposition of the Br/I combination.

C–I vs C–Br BDE
Class-level inference
C–I BDE ~65 kcal/mol; C–Br BDE ~84 kcal/mol; Δ ~19 kcal/mol → rate difference ~10²–10³ fold
Predictable reactivity window for sequential coupling
Based on oxidative addition kinetics with Pd(0)
Bond dissociation energy Cross-coupling selectivity Synthetic methodology

4-Bromo-7-iodo-1,3-benzoxazole: Application Scenarios


Sequential Suzuki-Miyaura/Sonogashira for Diversified Libraries

Medicinal chemistry groups procuring this compound can exploit the chemoselectivity between the 7-iodo (C–I) and 4-bromo (C–Br) positions for sequential cross-coupling reactions. The iodo substituent undergoes preferential Suzuki-Miyaura coupling with arylboronic acids under mild Pd(0) catalysis (e.g., Pd(PPh₃)₄, room temperature to 60°C), leaving the bromo group intact. Subsequent coupling of the 4-bromo position (requiring elevated temperatures or more active catalysts) enables installation of a second, distinct aryl, heteroaryl, or alkynyl moiety [1]. This orthogonal reactivity pattern eliminates the need for protecting group strategies and reduces synthesis step count by 2–3 steps compared to mono-halogenated scaffolds requiring halogen introduction-reaction-deprotection sequences.

Cu-Catalyzed Core Elaboration Retaining Bromo Handle

Based on the demonstrated reactivity of iodo-substrates in copper-catalyzed intramolecular O-arylation [1], researchers synthesizing 2-substituted benzoxazole derivatives from primary amide precursors can utilize the 7-iodo position for efficient core cyclization while preserving the 4-bromo substituent for late-stage diversification. This application is particularly valuable in parallel synthesis campaigns where a common advanced intermediate bearing the 4-bromo handle is diversified via palladium-catalyzed cross-coupling to generate structurally diverse compound libraries for high-throughput screening.

Kinase Inhibitor Exploration of 4,7-Disubstituted Benzoxazoles

SAR studies have confirmed that halogen substitution pattern and regiochemistry on the benzoxazole core significantly modulate kinase inhibitory potency and selectivity [1]. Procurement of 4-bromo-7-iodo-1,3-benzoxazole enables systematic exploration of the 4,7-disubstituted benzoxazole chemical space, which remains underrepresented compared to 5- and 6-substituted scaffolds in published kinase inhibitor programs. The dual-halogen starting material allows parallel synthesis of 4-aryl/7-aryl combinations via the sequential coupling strategy, accelerating the identification of potent, selective Aurora B or related kinase inhibitors with optimized linker geometry and halogen bonding interactions at the ATP-binding pocket.

Halogen-Tolerant Oxidative C–H Arylation

The palladium-catalyzed oxidative C–H arylation methodology that tolerates halogen substituents [1] provides an alternative functionalization pathway for 4-bromo-7-iodo-1,3-benzoxazole. Rather than relying on the halogens as leaving groups, this approach preserves the bromo and iodo substituents while directly installing aryl groups at the benzoxazole 2-position. This application scenario enables access to triply-functionalized benzoxazole derivatives (2-aryl, 4-bromo, 7-iodo) that serve as advanced intermediates for subsequent orthogonal transformations. The halogen tolerance of this methodology is a distinguishing feature not universally shared by alternative C–H functionalization protocols.

Application
Selection Property
Validation Focus
Sequential Suzuki/Sonogashira coupling
Orthogonal Br/I reactivity
Cross-coupling sequence fidelity review
Cu-catalyzed core elaboration
Iodo-directed cyclization while retaining Br handle
Late-stage diversification efficiency
Kinase inhibitor SAR
4,7-Disubstituted scaffold distinct from 5/6-substituted
Kinase panel selectivity and cell-model response review
Oxidative C–H arylation
Halogen-tolerant C–H functionalization
Triply functionalized intermediate synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-7-iodo-1,3-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.